Cas no 156719-39-0 (S-Methyl-L-thiocitrulline Dihydrochloride)

S-Methyl-L-thiocitrulline Dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- L-Ornithine,N5-[imino(methylthio)methyl]-, monohydrochloride (9CI)
- S-METHYL-L-THIOCITRULLINE, HYDROCHLORIDE
- S-Methyl-L-thiocitru
- (S)-Methyl-L-thiocitrulline.Dihydrochloride
- S-Methyl-L
- S-Methyl-L-thiocitrullineHCl
- S-Methylthiocitrulline hydrochloride.
- S-METHYL-L-THIOCITRULLINE DIHYDROCHLORIDE
- NDELTA-(S-METHYL)ISOTHIOUREIDO-L-ORNITHINE
- 5- Methyl-L-thiocitrulline Dihydrochloride
- N5-[IMino(Methylthio)Methyl]-L-ornithine Hydrochloride
- N5-[IMINO(METHYLTHIO)METHYL]-L-ORNITHINE, DIHYDROCHLORIDE
- N5-[iMino(Methylthio)Methyl]-L-ornithine Monohydrochloride
- 156719-39-0
- (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride
- L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)
- S-Methyl-L-thiocitrulline Dihydrochloride
-
- MDL: MFCD00236457
- Inchi: InChI=1S/C7H15N3O2S.2ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);2*1H
- InChI Key: JNZHDSKJUXGYRG-UHFFFAOYSA-N
- SMILES: Cl.Cl.CS/C(=N\CCCC(C(=O)O)N)/N
Computed Properties
- Exact Mass: 241.06500
- Monoisotopic Mass: 241.0651756g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 196
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Topological Polar Surface Area: 127Ų
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: White sandalwood powder
- Melting Point: 118-120°C
- Stability/Shelf Life: Desiccate and Store at -20°C
- PSA: 124.50000
- LogP: 2.05880
- Solubility: Soluble in water
S-Methyl-L-thiocitrulline Dihydrochloride Security Information
- Safety Instruction: S24/25
- Safety Term:S24/25
S-Methyl-L-thiocitrulline Dihydrochloride Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
S-Methyl-L-thiocitrulline Dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M330750-10mg |
S-Methyl-L-thiocitrulline Dihydrochloride |
156719-39-0 | 10mg |
$ 64.00 | 2023-09-07 | ||
TRC | M330750-25mg |
S-Methyl-L-thiocitrulline Dihydrochloride |
156719-39-0 | 25mg |
$115.00 | 2023-05-17 | ||
Cooke Chemical | LN4665049-100mg |
S-methyl-L-Thiocitrulline(hydrochloride) |
156719-39-0 | ≥98% | 100mg |
RMB 4876.00 | 2025-02-21 | |
TRC | M330750-100mg |
S-Methyl-L-thiocitrulline Dihydrochloride |
156719-39-0 | 100mg |
$379.00 | 2023-05-17 | ||
TRC | M330750-250mg |
S-Methyl-L-thiocitrulline Dihydrochloride |
156719-39-0 | 250mg |
$752.00 | 2023-05-17 | ||
Fluorochem | M02076-10mg |
S)-Methyl-L-thiocitrulline.Dihydrochloride |
156719-39-0 | >98% | 10mg |
£35.00 | 2022-02-28 | |
Cooke Chemical | LN4665049-50mg |
S-methyl-L-Thiocitrulline(hydrochloride) |
156719-39-0 | ≥98% | 50mg |
RMB 2784.00 | 2025-02-21 | |
A2B Chem LLC | AA78753-50mg |
L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1) |
156719-39-0 | 50mg |
$1800.00 | 2024-04-20 | ||
A2B Chem LLC | AA78753-10mg |
L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1) |
156719-39-0 | 10mg |
$1050.00 | 2024-04-20 |
S-Methyl-L-thiocitrulline Dihydrochloride Related Literature
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
Additional information on S-Methyl-L-thiocitrulline Dihydrochloride
S-Methyl-L-thiocitrulline Dihydrochloride and Its Significance in Modern Chemical and Biomedical Research
The compound with the CAS number 156719-39-0, known as S-Methyl-L-thiocitrulline Dihydrochloride, represents a fascinating intersection of organic chemistry and biomedical innovation. This compound has garnered attention in recent years due to its unique structural properties and potential applications in various therapeutic areas. As a derivative of L-citrulline, it incorporates sulfur and methyl groups, which endow it with distinct biochemical characteristics that make it a subject of intense research interest.
In the realm of chemical biology, S-Methyl-L-thiocitrulline Dihydrochloride has been explored for its role in modulating enzymatic pathways and cellular signaling processes. The presence of the sulfur atom, particularly in the form of a thiol group, allows for interactions with biological molecules that are critical for maintaining homeostasis. Recent studies have highlighted its potential in influencing nitric oxide synthesis, a key molecule involved in vascular function and immune response. This has opened up avenues for investigating its therapeutic efficacy in conditions such as hypertension and inflammatory diseases.
The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for pharmaceutical formulations. This property is particularly advantageous for drug delivery systems where bioavailability is a critical factor. Researchers have been experimenting with various delivery mechanisms, including nanoparticles and liposomes, to optimize the pharmacokinetic profile of S-Methyl-L-thiocitrulline Dihydrochloride. These advancements are paving the way for more targeted and efficient therapeutic interventions.
One of the most compelling aspects of S-Methyl-L-thiocitrulline Dihydrochloride is its potential role in neuroprotection. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation in neurological disorders. The compound's ability to cross the blood-brain barrier is an exciting prospect, as it could lead to novel treatments for conditions like Alzheimer's disease and Parkinson's disease. The sulfur-containing moiety is believed to play a crucial role in these protective effects by scavenging reactive oxygen species and modulating inflammatory pathways.
The synthesis of S-Methyl-L-thiocitrulline Dihydrochloride involves complex organic transformations that require precise control over reaction conditions. The incorporation of the methyl group at the sulfur position necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce this compound on a larger scale, facilitating further exploration of its biological activities. Techniques such as chiral catalysis have been particularly useful in achieving enantiopure forms of the compound, which is essential for studying its stereochemical specificity.
In clinical trials, S-Methyl-L-thiocitrulline Dihydrochloride has shown promise as an adjunct therapy for cardiovascular diseases. Its ability to enhance endothelial function by promoting nitric oxide production has been demonstrated in animal models. Human studies are ongoing to validate these findings and establish safe dosing regimens. The compound's dual action on both vascular and immune systems makes it a multifaceted therapeutic agent with broad applicability.
The regulatory landscape for compounds like S-Methyl-L-thiocitrulline Dihydrochloride is evolving as new research emerges. Regulatory agencies are increasingly recognizing the importance of innovative therapeutics that address unmet medical needs. The development pathway for this compound exemplifies the collaborative efforts between academic researchers, pharmaceutical companies, and regulatory bodies to bring new treatments to market efficiently.
Future directions in research on S-Methyl-L-thiocitrulline Dihydrochloride include exploring its potential in oncology and anti-aging therapies. The compound's ability to modulate cellular metabolism and stress responses suggests that it could have applications beyond its current scope. By leveraging cutting-edge technologies such as CRISPR gene editing and high-throughput screening, scientists aim to uncover new mechanisms of action and expand the therapeutic potential of this remarkable compound.
In conclusion, S-Methyl-L-thiocitrulline Dihydrochloride (CAS no. 156719-39-0) stands as a testament to the ingenuity of modern chemical research. Its unique structure and diverse biological activities have positioned it as a promising candidate for numerous therapeutic applications. As research continues to unravel its mysteries, this compound is poised to make significant contributions to human health and well-being.
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